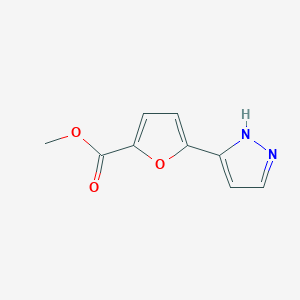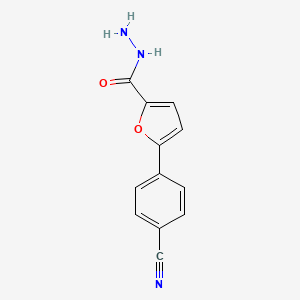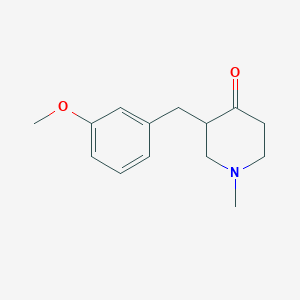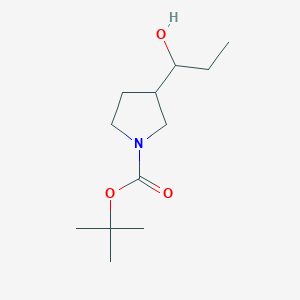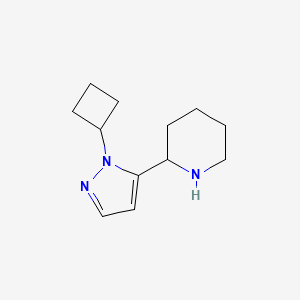
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of piperidine derivatives with cyclobutyl-substituted pyrazoles. One common method involves the use of β-keto esters, which are converted to β-enamine diketones. These intermediates are then reacted with N-mono-substituted hydrazines to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is not well-documented. it is likely to interact with biological targets through its pyrazole and piperidine moieties, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-(1-Cyclobutyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-(2-cyclobutylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H19N3/c1-2-8-13-11(6-1)12-7-9-14-15(12)10-4-3-5-10/h7,9-11,13H,1-6,8H2 |
Clave InChI |
OELCYGHWPKGZGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC=NN2C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


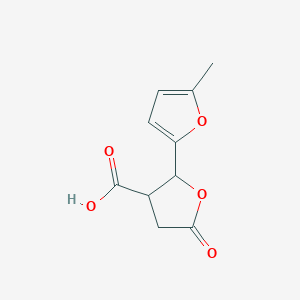
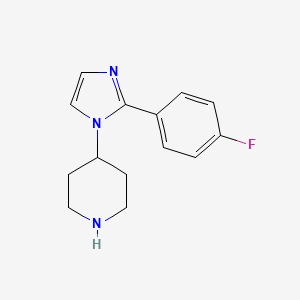

![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

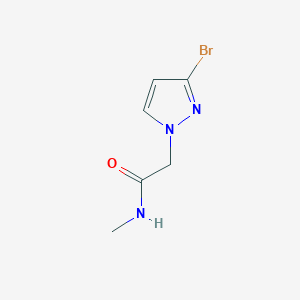
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
